molecular formula C26H25N8NaO11S2 B1496173 Ceftobiprole medocaril CAS No. 252188-71-9

Ceftobiprole medocaril

Numéro de catalogue: B1496173
Numéro CAS: 252188-71-9
Poids moléculaire: 712.6 g/mol
Clé InChI: MFAWUGGPPMTWPU-INRVRKGJSA-M
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Applications De Recherche Scientifique

Indications and Clinical Uses

Ceftobiprole medocaril sodium is primarily indicated for:

  • Staphylococcus aureus Bacteremia (SAB) : Including cases with right-sided infective endocarditis.
  • Acute Bacterial Skin and Skin Structure Infections (ABSSSI) : Effective in treating serious skin infections.
  • Community-Acquired Bacterial Pneumonia (CABP) : Approved for use in both adults and pediatric patients aged three months and older.

In Canada, it is also indicated for hospital-acquired pneumonia (HAP), excluding ventilator-associated pneumonia (VAP) .

3.1. Clinical Trial Outcomes

A series of clinical trials have demonstrated the efficacy of this compound sodium across various infections:

  • Bacteremia : In a study, treatment success rates were reported at 69.8% for bacteremia cases treated with ceftobiprole compared to 68.7% in comparator groups .
  • ABSSSI : The success rate was notably higher at 91.3% for ceftobiprole-treated patients versus 88.1% for those receiving standard treatments .
  • CABP : Similar efficacy was observed, with success rates around 86.6% compared to 87.4% in the control group .

3.2. Animal Model Studies

Recent research has explored the use of this compound as a post-exposure treatment for pneumonic tularemia in animal models. In Fischer 344 rats, a survival rate of 92% was observed after treatment with ceftobiprole, comparable to that of levofloxacin-treated groups . This highlights its potential as a medical countermeasure against biothreat agents.

Safety Profile

This compound sodium has generally been well-tolerated, with gastrointestinal side effects being the most commonly reported adverse events . Serious hypersensitivity reactions, including anaphylaxis, have been documented but are rare .

Dosage and Administration

The recommended dosing regimen varies based on the type of infection:

  • SAB : 667 mg IV every 6 hours for the first eight days, followed by every 8 hours thereafter.
  • ABSSSI : 667 mg IV every 8 hours for a duration of 5 to 14 days.
  • CABP : Similar dosing as ABSSSI .

Comparative Analysis with Other Antibiotics

Ceftobiprole's performance was compared with other antibiotics in clinical settings:

Infection TypeCeftobiprole Success RateComparator Success Rate
Bacteremia69.8%68.7%
ABSSSI91.3%88.1%
CABP86.6%87.4%

This table illustrates that ceftobiprole holds its own against established treatments, particularly in ABSSSI cases where it shows superior efficacy .

Conclusion and Future Directions

This compound sodium represents a significant advancement in the treatment of serious bacterial infections, particularly those caused by resistant organisms like MRSA. Its broad-spectrum activity and favorable safety profile make it a valuable option in clinical practice.

Future research should focus on further delineating its effectiveness in HAP and VAP populations and exploring its potential in pediatric patients and other high-risk groups.

Mécanisme D'action

Target of Action

Ceftobiprole medocaril, a prodrug of ceftobiprole, is a broad-spectrum fifth-generation cephalosporin antibacterial . The primary targets of ceftobiprole are the essential penicillin-binding proteins (PBPs) found in bacteria . These proteins play a crucial role in the synthesis of the bacterial cell wall .

Mode of Action

Ceftobiprole exhibits its bactericidal activity by inhibiting bacterial cell wall synthesis . This activity is mediated through binding to the essential penicillin-binding proteins and inhibiting their transpeptidase activity, which is essential for the synthesis of the peptidoglycan layer of the bacterial cell wall .

Biochemical Pathways

The binding of ceftobiprole to penicillin-binding proteins disrupts the synthesis of the peptidoglycan layer of the bacterial cell wall . This disruption leads to cell lysis and death, thereby exerting a bactericidal effect .

Pharmacokinetics

Ceftobiprole shows linear pharmacokinetics after single and multiple doses and is eliminated predominantly through the kidneys . It is administered as a 500 mg intravenous infusion over 2 hours every 8 hours, and steady-state concentrations are reached on the first day of dosing . Dose adjustment is recommended for patients with moderate or severe renal impairment and for those with end-stage renal disease . There is no need for dose adjustments based on age, sex, or ethnicity, or for patients with severe obesity .

Result of Action

The result of ceftobiprole’s action is the death of the bacterial cells due to the disruption of their cell wall synthesis . This makes ceftobiprole effective against both Gram-positive and Gram-negative bacteria, including antibiotic-resistant strains of Staphylococcus aureus (methicillin-resistant Staphylococcus aureus; MRSA) .

Action Environment

Ceftobiprole’s efficacy can be influenced by the environment in which it is administered. For example, it has been found to be effective in preventing intracellular MRSA growth in macrophages and keratinocytes compared with other cephalosporins . This increased activity was at least partly related to its greater ability to bind to PBP2a under acidic conditions .

Analyse Biochimique

Biochemical Properties

Ceftobiprole medocaril sodium plays a crucial role in biochemical reactions by binding to penicillin-binding proteins (PBPs) in susceptible bacterial species . These PBPs are essential for the synthesis of bacterial cell walls. By inhibiting these proteins, this compound sodium disrupts cell wall synthesis, leading to bacterial cell death. The compound interacts with various PBPs, including PBP2a, which is associated with methicillin-resistant Staphylococcus aureus (MRSA) .

Cellular Effects

This compound sodium exerts significant effects on various types of cells and cellular processes. It influences cell function by inhibiting cell wall synthesis in bacteria, leading to cell lysis and death . This compound also impacts cell signaling pathways and gene expression by targeting PBPs, which are crucial for maintaining bacterial cell integrity. Additionally, this compound sodium affects cellular metabolism by disrupting the synthesis of essential cell wall components .

Molecular Mechanism

The molecular mechanism of this compound sodium involves binding to PBPs, which are enzymes involved in the final stages of bacterial cell wall synthesis . By binding to these proteins, the compound inhibits their activity, preventing the cross-linking of peptidoglycan chains necessary for cell wall strength and rigidity. This inhibition leads to the weakening of the bacterial cell wall, resulting in cell lysis and death . This compound sodium also exhibits enzyme inhibition, particularly against PBP2a, which is responsible for methicillin resistance in Staphylococcus aureus .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound sodium have been observed to change over time. The compound demonstrates stability under various conditions, maintaining its antibacterial activity over extended periods . Degradation can occur under certain conditions, leading to a reduction in efficacy. Long-term studies have shown that this compound sodium can have sustained effects on bacterial populations, with prolonged exposure leading to decreased bacterial viability .

Dosage Effects in Animal Models

The effects of this compound sodium vary with different dosages in animal models. At therapeutic doses, the compound effectively reduces bacterial load and improves clinical outcomes . At higher doses, toxic effects can be observed, including nephrotoxicity and hepatotoxicity . Threshold effects have been identified, where doses above a certain level result in adverse effects, highlighting the importance of dose optimization in clinical settings .

Metabolic Pathways

This compound sodium is involved in several metabolic pathways, primarily related to its degradation and elimination . The compound is metabolized in the liver, where it undergoes hydrolysis to form its active metabolite, ceftobiprole . This metabolite is then excreted primarily through the kidneys. Enzymes such as esterases play a role in the hydrolysis of this compound sodium, facilitating its conversion to the active form .

Transport and Distribution

Within cells and tissues, this compound sodium is transported and distributed through various mechanisms . The compound can diffuse across cell membranes and is also actively transported by specific transporters. Binding proteins in the blood, such as albumin, can influence the distribution and localization of this compound sodium, affecting its accumulation in target tissues .

Subcellular Localization

This compound sodium exhibits specific subcellular localization, primarily targeting bacterial cell walls . The compound’s activity is directed towards the cell membrane and cell wall synthesis machinery, where it exerts its bactericidal effects. Post-translational modifications and targeting signals may play a role in directing this compound sodium to these specific compartments, ensuring its effective action against bacterial pathogens .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : BAL5788 (sodium) est synthétisé par une série de réactions chimiques à partir de la céftobiprole. La synthèse implique la conversion de la céftobiprole en sa forme médocaril pour améliorer sa solubilité dans l'eau. Les conditions de réaction impliquent généralement l'utilisation de solvants organiques et de catalyseurs pour faciliter la transformation .

Méthodes de production industrielle : Dans les milieux industriels, la production de BAL5788 (sodium) implique une synthèse chimique à grande échelle dans des conditions contrôlées pour garantir un rendement et une pureté élevés. Le processus comprend plusieurs étapes de purification pour éliminer les impuretés et obtenir la qualité de produit souhaitée .

Analyse Des Réactions Chimiques

Types de réactions : BAL5788 (sodium) subit diverses réactions chimiques, notamment l'hydrolyse et l'oxydation. La réaction d'hydrolyse convertit le promédicament en sa forme active, la céftobiprole, en présence d'eau .

Réactifs et conditions courants : L'hydrolyse de BAL5788 (sodium) nécessite généralement des conditions aqueuses, tandis que les réactions d'oxydation peuvent impliquer l'utilisation d'agents oxydants tels que le peroxyde d'hydrogène ou le permanganate de potassium .

Principaux produits formés : Le principal produit formé par l'hydrolyse de BAL5788 (sodium) est la céftobiprole, qui présente une activité antibactérienne puissante .

Applications de la recherche scientifique

BAL5788 (sodium) a un large éventail d'applications de recherche scientifique, notamment dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie. En chimie, il est utilisé comme composé modèle pour étudier l'activation des promédicaments et les systèmes de délivrance de médicaments. En biologie et en médecine, BAL5788 (sodium) est étudié pour son efficacité contre diverses infections bactériennes, y compris celles causées par des souches résistantes aux antibiotiques .

Mécanisme d'action

Le mécanisme d'action de BAL5788 (sodium) implique sa conversion en céftobiprole, qui se lie ensuite aux protéines de liaison à la pénicilline (PBP) dans les parois cellulaires bactériennes. Cette liaison inhibe la synthèse de la paroi cellulaire bactérienne, ce qui entraîne la lyse et la mort cellulaire. Les cibles moléculaires comprennent les PBP, qui sont essentielles à l'intégrité de la paroi cellulaire bactérienne .

Comparaison Avec Des Composés Similaires

Composés similaires : Les composés similaires à BAL5788 (sodium) comprennent d'autres céphalosporines telles que la céftobiprole, la céftaroline et la céfépime. Ces composés partagent un mécanisme d'action similaire mais diffèrent par leur spectre d'activité et leurs propriétés pharmacocinétiques .

Unicité : BAL5788 (sodium) est unique en raison de son activité à large spectre et de sa capacité à cibler les bactéries résistantes aux antibiotiques. Sa forme promédicament améliore sa solubilité dans l'eau, ce qui le rend plus adapté à l'administration intraveineuse que d'autres céphalosporines .

Propriétés

Numéro CAS

252188-71-9

Formule moléculaire

C26H25N8NaO11S2

Poids moléculaire

712.6 g/mol

Nom IUPAC

sodium;(6R,7R)-7-[[(2E)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-hydroxyiminoacetyl]amino]-3-[(E)-[1-[(3R)-1-[(5-methyl-2-oxo-1,3-dioxol-4-yl)methoxycarbonyl]pyrrolidin-3-yl]-2-oxopyrrolidin-3-ylidene]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

InChI

InChI=1S/C26H26N8O11S2.Na/c1-10-14(45-26(41)44-10)8-43-25(40)32-4-3-13(7-32)33-5-2-11(20(33)36)6-12-9-46-22-16(21(37)34(22)17(12)23(38)39)28-19(35)15(30-42)18-29-24(27)47-31-18;/h6,13,16,22,42H,2-5,7-9H2,1H3,(H,28,35)(H,38,39)(H2,27,29,31);/q;+1/p-1/b11-6+,30-15+;/t13-,16-,22-;/m1./s1

Clé InChI

MFAWUGGPPMTWPU-INRVRKGJSA-M

SMILES

CC1=C(OC(=O)O1)COC(=O)N2CCC(C2)N3CCC(=CC4=C(N5C(C(C5=O)NC(=O)C(=NO)C6=NSC(=N6)N)SC4)C(=O)[O-])C3=O.[Na+]

SMILES isomérique

CC1=C(OC(=O)O1)COC(=O)N2CC[C@H](C2)N3CC/C(=C\C4=C(N5[C@@H]([C@@H](C5=O)NC(=O)/C(=N/O)/C6=NSC(=N6)N)SC4)C(=O)[O-])/C3=O.[Na+]

SMILES canonique

CC1=C(OC(=O)O1)COC(=O)N2CCC(C2)N3CCC(=CC4=C(N5C(C(C5=O)NC(=O)C(=NO)C6=NSC(=N6)N)SC4)C(=O)[O-])C3=O.[Na+]

Key on ui other cas no.

252188-71-9

Pictogrammes

Irritant; Health Hazard

Synonymes

BAL 5788
BAL-5788
BAL5788
ceftobiprole medocaril
ceftobiprole medocaril (INN)
ceftobiprole medocaril free acid
ceftobiprole medocaril sodium

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ceftobiprole medocaril sodium
Reactant of Route 2
Reactant of Route 2
Ceftobiprole medocaril sodium
Reactant of Route 3
Ceftobiprole medocaril sodium
Reactant of Route 4
Ceftobiprole medocaril sodium
Reactant of Route 5
Ceftobiprole medocaril sodium
Reactant of Route 6
Reactant of Route 6
Ceftobiprole medocaril sodium

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.